3-Hydrazinylbenzenesulfonamide (CAS 131774-72-6) is a highly specialized bifunctional building block characterized by a reactive hydrazine group and a meta-positioned benzenesulfonamide moiety. In pharmaceutical procurement and medicinal chemistry, it serves as a critical precursor for the synthesis of complex nitrogen-containing heterocycles, most notably pyrazoles, pyridazines, and pyrazolo[4,3-c]pyridines. The compound's primary industrial value lies in its ability to directly incorporate a meta-sulfonamide pharmacophore into screening libraries and lead compounds without requiring harsh downstream sulfochlorination steps. It is widely utilized in the development of next-generation Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitor analogs, and multi-target anti-cancer agents, where the precise spatial orientation of the sulfonamide zinc-binding group dictates enzyme binding affinity and isoform selectivity [1].
A common procurement error is substituting 3-hydrazinylbenzenesulfonamide with its more ubiquitous para-isomer, 4-hydrazinylbenzenesulfonamide (the precursor to Celecoxib). While both undergo identical cyclocondensation reactions to form pyrazoles, the resulting products are pharmacologically non-interchangeable. The meta-positioning of the sulfonamide group fundamentally alters the hydrogen-bonding geometry within metalloenzyme active sites. For example, in Carbonic Anhydrase (CA) inhibitor design, meta-sulfamoylphenyl derivatives orient the zinc-binding sulfonamide group to selectively interact with the hydrophobic and hydrophilic halves of tumor-associated isoforms (hCA IX and XII). In contrast, the para-isomer typically exhibits broader, less differentiated binding that off-targets cytosolic isoforms (hCA I and II). Substituting the para-isomer will therefore yield compounds that fail selectivity assays, rendering the synthesized library unviable for targeted oncology applications[1].
When synthesizing sulfonamide-bearing pyrazoles, using 3-hydrazinylbenzenesulfonamide allows for the direct, single-step incorporation of the meta-sulfonamide group via Knorr cyclocondensation with 1,3-diketones, typically achieving yields of 70-85%. In contrast, using a generic phenylhydrazine followed by post-cyclization direct sulfochlorination (using chlorosulfonic acid) suffers from poor chemoselectivity and significantly lower yields, often producing complex mixtures of ortho/para isomers and bis-sulfonamides, with isolated yields of the desired mono-sulfonamide dropping to 21-53% [1].
| Evidence Dimension | Synthetic yield and regioselectivity |
| Target Compound Data | 70-85% yield of pure meta-sulfamoylphenyl pyrazole via direct cyclocondensation |
| Comparator Or Baseline | Generic phenylhydrazine + post-cyclization sulfochlorination (21-53% yield of mixed isomers) |
| Quantified Difference | Up to 3-fold improvement in isolated yield and elimination of a harsh downstream functionalization step |
| Conditions | Standard Knorr pyrazole synthesis (ethanol, reflux) vs. chlorosulfonic acid treatment |
Procuring the pre-functionalized meta-hydrazine eliminates low-yielding, hazardous downstream sulfochlorination steps, dramatically improving process efficiency and library purity.
The structural geometry provided by 3-hydrazinylbenzenesulfonamide is critical for achieving high selectivity against tumor-associated carbonic anhydrases. Pyrazoles synthesized from this meta-isomer frequently achieve sub-nanomolar inhibition constants (Ki < 1 nM) for hCA IX and XII, while maintaining high Ki values (lower affinity) for the off-target cytosolic hCA II. Comparatively, analogs derived from the para-isomer (4-hydrazinylbenzenesulfonamide) tend to show stronger off-target hCA II inhibition, reducing the selectivity window required for oncology therapeutics [1].
| Evidence Dimension | hCA IX vs hCA II Selectivity Ratio |
| Target Compound Data | Meta-sulfamoylphenyl derivatives: High selectivity (sub-nanomolar hCA IX affinity with minimal hCA II binding) |
| Comparator Or Baseline | Para-sulfamoylphenyl derivatives (Celecoxib analogs): Lower selectivity (stronger off-target hCA II binding) |
| Quantified Difference | Meta-derivatives provide a significantly wider therapeutic window for hypoxic tumor targeting by avoiding hCA II-mediated side effects |
| Conditions | Stopped-flow CO2 hydrase assay |
For drug discovery programs targeting hypoxic tumors, procuring the meta-isomer is essential to achieve the required hCA IX/XII selectivity profile.
3-Hydrazinylbenzenesulfonamide allows for the synthesis of multi-target directed ligands (MTDLs) that inhibit both COX-2 and Carbonic Anhydrase. While the para-isomer yields potent, highly selective COX-2 inhibitors (like Celecoxib, IC50 ~0.044 µM for COX-2), shifting to the meta-isomer via 3-hydrazinylbenzenesulfonamide maintains low-micromolar COX-2 inhibition while dramatically enhancing the zinc-chelating capability required for potent CA IX inhibition. This balanced dual-action profile is difficult to optimize using the rigid para-sulfonamide geometry [1].
| Evidence Dimension | Dual COX-2 and CA IX Inhibition Profile |
| Target Compound Data | Meta-sulfamoylphenyl pyrazoles: Balanced dual inhibition (nanomolar/low-micromolar for both COX-2 and CA IX) |
| Comparator Or Baseline | Para-isomer (Celecoxib): Highly skewed toward COX-2 with weaker/less selective CA IX optimization |
| Quantified Difference | Meta-isomer enables the tuning of dual-target affinity, preventing the complete dominance of COX-2 selectivity seen in para-isomers |
| Conditions | In vitro COX-2 fluorometric assay and CA IX stopped-flow assay |
Buyers developing multi-target anti-inflammatory or anti-cancer agents must use the meta-isomer to balance the pharmacophore requirements of both target enzymes.
Because the meta-sulfonamide geometry provides superior selectivity for tumor-associated CA IX and XII over off-target cytosolic isoforms, this compound is the optimal precursor for developing hypoxia-targeted oncology therapeutics. It is specifically procured for synthesizing pyrazolo[4,3-c]pyridines and substituted pyrazoles that require precise zinc-binding orientations within the CA active site [1].
In advanced drug discovery targeting complex inflammatory and oncological pathways, 3-hydrazinylbenzenesulfonamide is used to build dual-action scaffolds. It allows researchers to merge COX-2 inhibitory properties with CA inhibition, generating hybrid molecules that overcome the resistance and efficacy limitations of single-target drugs [2].
For contract research organizations (CROs) and industrial process chemists, procuring this pre-functionalized hydrazine eliminates the need for harsh, low-yielding post-cyclization sulfochlorination. It enables the rapid, single-step generation of diverse meta-sulfamoylphenyl heterocycles via standard Knorr cyclocondensation, significantly improving library purity and throughput [3].
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